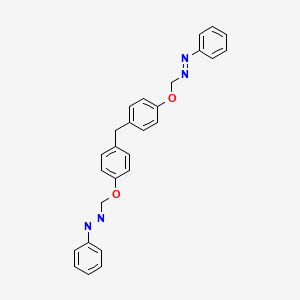![molecular formula C5H2ClIN4 B12780605 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-c]pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine depends on its specific application. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, blocking its activity and thereby inhibiting cell proliferation pathways. The molecular targets and pathways involved can vary, but common targets include receptor tyrosine kinases and other signaling proteins involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 3-Iodo-5-chloropyrazole
- 2,3-Dichloropyridazine
Uniqueness
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C5H2ClIN4 |
|---|---|
Peso molecular |
280.45 g/mol |
Nombre IUPAC |
5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11) |
Clave InChI |
NSHONLWGWWUPBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC2=NNC(=C21)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


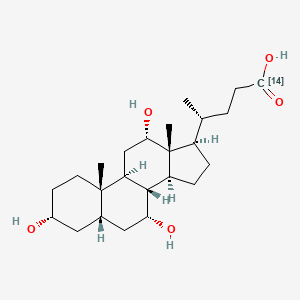
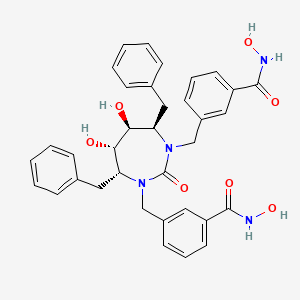

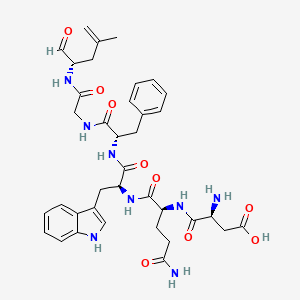

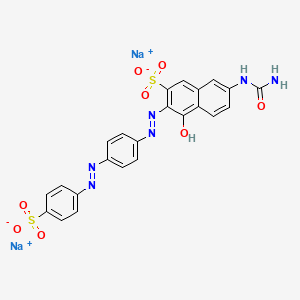

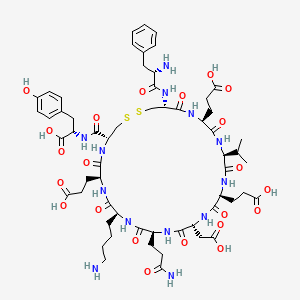
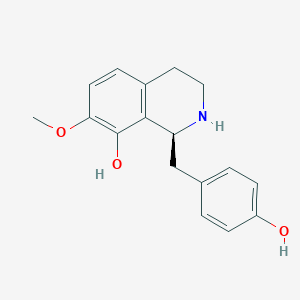

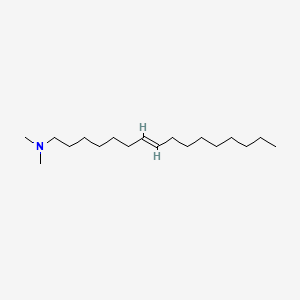
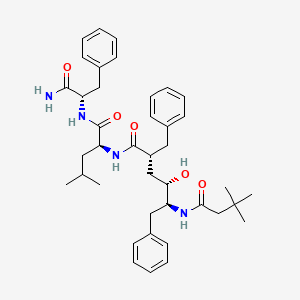
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
